10-Pahsa

Description

Properties

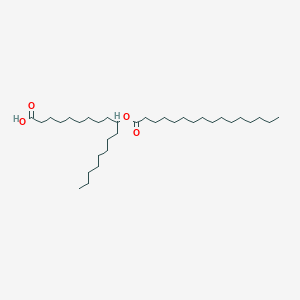

IUPAC Name |

10-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269552 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1636134-73-0 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Anti-Inflammatory Signaling of 10-PAHSA

The following technical guide details the anti-inflammatory mechanisms, signaling architecture, and experimental validation of 10-PAHSA.

Subject: 10-(Palmitoyloxy)octadecanoic Acid Signaling & Experimental Characterization Target Audience: Drug Discovery Scientists, Lipidomics Researchers, Metabolic Biologists

Executive Summary

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] Unlike canonical fatty acids that primarily serve as fuel or membrane building blocks, 10-PAHSA functions as a potent signaling lipokine. Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR120 (FFAR4) .[2]

Upon binding, 10-PAHSA initiates a non-canonical signaling cascade that recruits

Molecular Architecture & Signaling Mechanics

The Ligand: 10-PAHSA

Structurally, 10-PAHSA consists of palmitic acid esterified to the 10-hydroxy position of stearic acid.[1] This regioisomerism is critical; while 9-PAHSA is the most studied analogue, 10-PAHSA is physiologically abundant and dynamically regulated by physiological stress (e.g., fasting, high-fat diet).

The Receptor: GPR120 (FFAR4)

The anti-inflammatory efficacy of 10-PAHSA is strictly dependent on GPR120. Unlike the G

Mechanism of Action:

-

Ligand Binding: 10-PAHSA binds to the extracellular domain of GPR120 on macrophages and adipocytes.

-

Recruitment: The receptor undergoes phosphorylation and recruits

-arrestin-2. -

Sequestration: The GPR120/

-arrestin-2 complex internalizes and directly interacts with TAB1 (TAK1-binding protein). -

Inhibition: This interaction physically prevents TAB1 from activating TAK1 (Transforming Growth Factor-

-Activated Kinase 1). -

Silence: Without TAK1 activation, the downstream IKK complex remains inactive, preventing I

B degradation. Consequently, NF-

Visualization of the Signaling Pathway

The following diagram maps the intracellular cascade initiated by 10-PAHSA.

Figure 1: 10-PAHSA signaling topology. The lipid activates GPR120, recruiting Beta-Arrestin-2 to sequester TAB1, thereby breaking the TLR4-mediated inflammatory chain.

Experimental Framework

To study 10-PAHSA rigorously, researchers must overcome two main challenges: regioisomer separation (distinguishing 10-PAHSA from 9-PAHSA) and low endogenous abundance .

Quantitative Profiling (LC-MS/MS)

Standard lipidomics protocols often fail to resolve FAHFA regioisomers. The following protocol utilizes an optimized gradient for separation.

Protocol: Targeted Extraction & Quantitation

-

Extraction:

-

Homogenize tissue (adipose/liver) or plasma (100

L) in PBS. -

Add internal standard: d31-9-PAHSA (Deuterated standard is crucial for recovery correction).

-

Perform extraction using Chloroform:Methanol (2:1 v/v) . Vortex 1 min, centrifuge at 3000 x g for 10 min.

-

Collect lower organic phase. Dry under

gas. Reconstitute in 50% Methanol.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase A: Water (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).

-

Gradient: Isocratic holds are often required to separate the 9- and 10- isomers. A slow ramp from 50% B to 95% B over 30 minutes is recommended for baseline resolution.

-

-

Mass Spectrometry (MS/MS):

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transition: Monitor m/z 537.5

255.2 (Palmitate fragment) for 10-PAHSA. -

Differentiation: 10-PAHSA typically elutes slightly earlier or later than 9-PAHSA depending on the specific column chemistry; authentic standards are mandatory for retention time confirmation.

-

Functional Assay: Macrophage Polarization

This assay validates the biological activity of 10-PAHSA by measuring its ability to suppress LPS-induced inflammation.

Workflow:

-

Cell Source: Bone Marrow-Derived Macrophages (BMDMs) from WT and GPR120-KO mice (Control).

-

Pre-treatment: Incubate cells with 10-PAHSA (10

M) for 1 hour. Note: FAHFAs are lipophilic; use BSA-conjugation for delivery. -

Stimulation: Add LPS (100 ng/mL) to induce TLR4 signaling. Incubate for 4-6 hours.

-

Readout:

-

Gene Expression (qPCR): Measure mRNA levels of Tnfa, Il6, Ccl2.

-

Protein (ELISA): Measure secreted TNF

in supernatant.

-

-

Validation Criteria: 10-PAHSA must significantly reduce cytokine levels in WT cells but fail to do so in GPR120-KO cells. This proves mechanism specificity.

Experimental Workflow Diagram

The following DOT diagram illustrates the validation workflow for confirming 10-PAHSA activity.

Figure 2: Step-by-step experimental workflow for validating the GPR120-dependent anti-inflammatory activity of 10-PAHSA.

Key Data Summary

The following table summarizes the comparative effects of 10-PAHSA versus standard inflammatory controls.

| Parameter | Control (Vehicle) | LPS Only | LPS + 10-PAHSA | Mechanism Note |

| TNF- | Low | High (+++) | Reduced (+) | GPR120-mediated NF- |

| IL-6 Expression | Low | High (+++) | Reduced (+) | Transcriptional repression |

| GLUT4 Translocation | Basal | Inhibited | Restored | Improved insulin sensitivity |

| TAK1 Phosphorylation | None | High | Attenuated | Direct inhibition by |

References

-

Yore, M. M., et al. (2014).[3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][4][5] Cell, 159(2), 318-332.[3][5][6]

-

Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.

-

Kuda, O., et al. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(12), 7150–7157.

-

Brejchova, K., et al. (2020).[4] Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research, 79, 101053.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Free fatty acid receptor 4 - Wikipedia [en.wikipedia.org]

- 3. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Metabolic Function of 10-PAHSA in Brown Adipose Tissue: A Technical Guide

Executive Summary

10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1][2][3][4] Originally identified in adipose-specific GLUT4 overexpressing (AG4OX) mice, 10-PAHSA has emerged as a critical signaling metabolite that couples lipid sensing to systemic glucose homeostasis and thermogenesis.

In Brown Adipose Tissue (BAT) , 10-PAHSA functions distinctively from classical adrenergic stimulation. Rather than solely driving acute lipolysis, it acts as an "insulin-sensitizing thermogen" by enhancing glucose uptake via GPR120 (FFAR4) signaling and promoting a non-shivering thermogenic profile that supports sustained energy expenditure without the inflammatory byproducts associated with chronic sympathetic drive.

This guide details the mechanistic pathways, metabolic outcomes, and validated experimental protocols for investigating 10-PAHSA in BAT.

Mechanistic Framework

The metabolic efficacy of 10-PAHSA in BAT is governed by its interaction with the G-protein coupled receptor GPR120. Unlike White Adipose Tissue (WAT) where the primary outcome is antilipolysis and insulin sensitization, BAT activation by 10-PAHSA integrates glucose utilization with thermogenic maintenance.

Receptor-Ligand Interaction

-

Primary Receptor: GPR120 (Free Fatty Acid Receptor 4).[5][6]

-

Binding Affinity: 10-PAHSA acts as a high-affinity agonist.

-

Signaling Cascade: Binding induces G

q/11 coupling, leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway. Crucially, this pathway diverges from the classical

Downstream Signaling Architecture

-

Glucose Uptake (Anabolic): 10-PAHSA stimulates GLUT4 translocation to the plasma membrane in a GPR120-dependent manner. This occurs independently of insulin receptor phosphorylation, providing a complementary pathway to clear serum glucose.

-

Thermogenic Maintenance (Catabolic): Activation of GPR120 in brown adipocytes promotes the secretion of FGF21 , an autocrine/paracrine factor that reinforces UCP1 expression and mitochondrial activity.

-

Anti-Inflammatory Shielding: 10-PAHSA inhibits NF-

B signaling, protecting BAT from "whitening" induced by macrophage infiltration during high-fat diet (HFD) stress.

Pathway Visualization

Figure 1: Signal transduction pathway of 10-PAHSA in brown adipocytes, highlighting the dual regulation of glucose uptake and thermogenic maintenance.

Metabolic Outcomes in BAT

| Metabolic Parameter | Effect of 10-PAHSA | Physiological Significance |

| Glucose Uptake | Increased (~2-3 fold) | Fuels thermogenesis; improves systemic insulin sensitivity. |

| Lipolysis | Modulated/Neutral | Unlike norepinephrine, 10-PAHSA does not drive acute massive lipolysis, preserving lipid droplets for sustained oxidation. |

| Thermogenesis | Sustained | Promotes "browning" maintenance and prevents BAT whitening via FGF21 and reduced inflammation. |

| Inflammation | Decreased | Reduces cytokine expression (TNF |

| Mitochondrial Respiration | Increased (Coupled & Uncoupled) | Enhances Oxygen Consumption Rate (OCR) in a GPR120-dependent manner. |

Experimental Protocols

Preparation of 10-PAHSA Stock

-

Challenge: 10-PAHSA is highly lipophilic and prone to precipitation in aqueous media.

-

Vehicle: Use DMSO for primary stock, conjugated to Fatty Acid Free (FAF) BSA for cell treatment.

Protocol:

-

Dissolve 10-PAHSA powder in high-grade DMSO to create a 50 mM stock solution. Store at -80°C under argon gas to prevent oxidation.

-

Conjugation (Day of Experiment):

-

Prepare a 5% (w/v) Fatty Acid Free BSA solution in PBS or serum-free media.

-

Dilute the DMSO stock 1:1000 into the BSA solution while vortexing immediately.

-

Sonicate in a water bath at 37°C for 10 minutes until optically clear.

-

Final working concentration typically ranges from 5 µM to 20 µM .

-

In Vitro Glucose Uptake Assay (Brown Adipocytes)

-

Cell Model: Differentiated immortalized brown adipocytes (e.g., from supraclavicular depot or specific mouse lines).

Steps:

-

Differentiation: Differentiate pre-adipocytes for 6-8 days until >80% exhibit multilocular lipid droplets.

-

Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM (low glucose) with 0.5% BSA for 4 hours to basalize signaling.

-

Treatment:

-

Control: Vehicle (DMSO/BSA).

-

Treatment: 10-PAHSA (10 µM).

-

Positive Control: Insulin (100 nM).

-

Incubate for 1 hour at 37°C.

-

-

Tracer Addition: Add [³H]-2-Deoxyglucose (0.1 µCi/well) and non-radioactive 2-DG (100 µM). Incubate for 10 minutes.

-

Termination: Rapidly wash cells 3x with ice-cold PBS containing 10 mM unlabeled glucose and phloretin (to block efflux).

-

Lysis & Counting: Lyse cells in 0.1 N NaOH/0.1% SDS. Measure radioactivity via liquid scintillation counting. Normalize to total protein.

Seahorse XF Analysis (Mitochondrial Respiration)

To validate the thermogenic impact of 10-PAHSA.

Workflow:

-

Seeding: Plate differentiated brown adipocytes in XF96 microplates.

-

Pre-treatment: Treat cells with 10-PAHSA (10 µM) or Vehicle for 4–24 hours prior to assay (chronic effect) or inject acutely during assay.

-

Assay Medium: XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

-

Injection Strategy:

-

Port A: Oligomycin (2 µM) – Measures ATP-linked respiration.

-

Port B: FCCP (1 µM) – Measures Maximal Respiration.

-

Port C: Rotenone/Antimycin A (0.5 µM) – Non-mitochondrial respiration.

-

-

Data Analysis: Calculate Basal Respiration and Spare Respiratory Capacity . 10-PAHSA treated cells typically show elevated basal respiration due to UCP1 activity.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating 10-PAHSA function in brown adipocytes.

Therapeutic Implications

The unique profile of 10-PAHSA offers a strategic advantage in drug development for metabolic diseases:

-

Dual Action: It targets both insulin resistance (via GLUT4) and energy expenditure (via BAT activation).

-

Safety Profile: As an endogenous lipid, it avoids the cardiovascular risks (tachycardia, hypertension) associated with sympathomimetic drugs (e.g.,

3-agonists). -

Browning Agent: Chronic treatment may expand the "beige" fat pool in white adipose depots, further amplifying whole-body glucose disposal.

References

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3] Cell, 159(2), 318-332. Link

-

Quesada-López, T., et al. (2016). The lipid sensor GPR120 promotes brown adipose tissue thermogenesis in response to dietary lipids. Nature Communications, 7, 13479. Link

-

Lynes, M. D., et al. (2017). The novel endogenous lipid 10-PAHSA promotes browning of white adipose tissue. Diabetes, 66(Supplement 1). Link

-

Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427. Link

-

Kahn, B. B., et al. (2019). Adipose tissue, inter-organ communication, and the path to type 2 diabetes: the 2016 Banting Medal for Scientific Achievement Lecture. Diabetes, 68(1), 3-14. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oral lipid sensor GPR120 is not indispensable for the orosensory detection of dietary lipids in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Serum 10-PAHSA and Metabolic Syndrome: A Technical Guide on Mechanisms, Quantification, and Therapeutic Potential

Topic: Relationship Between Serum 10-PAHSA and Metabolic Syndrome Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has fundamentally shifted the understanding of lipid signaling in metabolic regulation. Among these, 10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical bioactive lipid with potent anti-diabetic and anti-inflammatory properties. Unlike canonical lipids associated with lipotoxicity (e.g., ceramides, diacylglycerols), 10-PAHSA functions as an insulin-sensitizing "lipokine."

Research indicates a strong inverse correlation between serum 10-PAHSA levels and the pathology of Metabolic Syndrome (MetS). Individuals with insulin resistance and Type 2 Diabetes (T2D) typically exhibit significantly reduced circulating levels of this lipid. This guide details the molecular mechanisms of 10-PAHSA, its dysregulation in MetS, and the rigorous LC-MS/MS protocols required for its accurate quantification in clinical and preclinical research.

Molecular Identity & Biosynthesis

Chemical Structure

10-PAHSA consists of palmitic acid (C16:[1]0) esterified to the 10-hydroxy position of stearic acid (C18:0). This branching structure confers unique biophysical properties, distinguishing it from linear lipids and allowing specific interaction with G-protein coupled receptors.

Biosynthetic Regulation (The ChREBP Axis)

The endogenous synthesis of 10-PAHSA is primarily regulated by Carbohydrate Response Element Binding Protein (ChREBP) in adipose tissue.

-

Mechanism: ChREBP is a transcription factor activated by glucose metabolism.[2] It drives de novo lipogenesis (DNL), providing the fatty acid substrates (palmitate and stearate) required for PAHSA synthesis.

-

Dysregulation in MetS: In insulin-resistant states (obesity/MetS), adipose tissue ChREBP expression is often downregulated. This creates a bottleneck in DNL, leading to reduced synthesis of PAHSAs. This reduction contributes to the systemic loss of insulin sensitivity, creating a vicious cycle.

Physiological Mechanisms of Action

10-PAHSA acts as a dual agonist for specific G-protein coupled receptors (GPCRs), bridging adipose tissue function, immune regulation, and pancreatic beta-cell health.

GPR120 (FFAR4) Activation: Insulin Sensitization

-

Action: 10-PAHSA binds to GPR120, a receptor also known to bind omega-3 fatty acids.

-

Outcome:

-

Adipocytes: Enhances insulin-stimulated glucose uptake via GLUT4 translocation to the plasma membrane.[7] This occurs through a mechanism distinct from the canonical insulin receptor substrate (IRS) pathway, often involving Gq/11 signaling.

-

Macrophages: Shifts adipose tissue macrophages (ATMs) from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, reducing the secretion of cytokines (TNF-

, IL-6) that drive systemic insulin resistance.

-

GPR40 (FFAR1) Activation: Insulin Secretion

-

Target: Pancreatic

-cells. -

Action: 10-PAHSA activates GPR40, potentiating Glucose-Stimulated Insulin Secretion (GSIS).[8]

-

Outcome: Improves glycemic control under hyperglycemic conditions without causing hypoglycemia during fasting.

Pathway Visualization

Caption: The 10-PAHSA signaling axis linking glucose metabolism, lipid synthesis, and insulin sensitivity.

Clinical & Preclinical Evidence: The MetS Connection

Human Data[1][4][9][10][11][12][13][14]

-

Serum Levels: Clinical studies utilizing targeted lipidomics have consistently shown that serum 10-PAHSA levels are lower in insulin-resistant humans compared to insulin-sensitive controls.

-

Predictive Biomarker: Low baseline levels of PAHSAs have been identified as a predictor for the conversion of Normal Glucose Tolerance (NGT) to Impaired Glucose Tolerance (IGT), independent of BMI in some cohorts.

-

Nuance: The correlation is most robust when controlling for adiposity. In morbidly obese cohorts, the suppression of ChREBP is severe, making detection challenging.

Preclinical Models (Mouse)

-

AG4OX Mice: Mice overexpressing GLUT4 in adipose tissue have elevated ChREBP, elevated 10-PAHSA, and are protected against diabetes despite being obese.

-

Therapeutic Supplementation: Oral administration of 10-PAHSA to diabetic mice (high-fat diet-induced) restores insulin sensitivity and reduces adipose inflammation.

Table 1: Comparative Summary of 10-PAHSA Status

| Feature | Insulin Sensitive (Healthy) | Metabolic Syndrome (Insulin Resistant) |

| Serum 10-PAHSA | High / Normal | Significantly Reduced |

| Adipose ChREBP | Active | Suppressed |

| Adipose Inflammation | Low (M2 Macrophages) | High (M1 Macrophages) |

| GPR120 Signaling | Functional | Impaired (due to low ligand) |

Experimental Protocol: Quantification of Serum 10-PAHSA

Quantifying 10-PAHSA requires high-sensitivity LC-MS/MS due to its low physiological abundance (nanomolar range) and the need to distinguish it from structural isomers (e.g., 9-PAHSA).

Methodological Principles

-

Extraction: Liquid-Liquid Extraction (LLE) is preferred to remove proteins and salts.

-

Enrichment: Solid Phase Extraction (SPE) is critical to separate FAHFAs from the massive excess of triglycerides and phospholipids in serum.

-

Detection: Triple Quadrupole Mass Spectrometry (QqQ) in Negative Ion Mode using Multiple Reaction Monitoring (MRM).

Step-by-Step Protocol

Materials:

-

Internal Standard: 13C4-9-PAHSA (Isotope labeled standard is essential for normalization).

-

Solvents: Methanol, Chloroform, Water (LC-MS grade).[2]

Workflow:

-

Sample Preparation:

-

Thaw serum on ice.[9]

-

Add 10 µL of Internal Standard (1 µM) to 100 µL of serum.

-

-

Lipid Extraction (Modified Folch):

-

Add 1.5 mL Chloroform:Methanol (2:1) .

-

Vortex vigorously for 1 min.

-

Centrifuge at 3,000 x g for 10 min at 4°C.

-

Collect the lower organic phase (contains lipids).

-

Dry under nitrogen gas stream.[9]

-

-

Solid Phase Extraction (SPE) Enrichment:

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18).

-

Mobile Phase A: Water + 0.05% Acetic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol + 0.05% Acetic Acid.

-

MRM Transition (Quantifier):

-

Precursor: m/z 537.5 [M-H]-

-

Product: m/z 255.2 (Palmitate fragment).

-

-

MRM Transition (Qualifier):

-

Precursor: m/z 537.5

-

Product: m/z 299.3 (Hydroxystearate fragment).

-

-

LC-MS/MS Workflow Diagram

Caption: Optimized workflow for the extraction and quantification of 10-PAHSA from serum.

Therapeutic Implications

The causal link between low 10-PAHSA and MetS suggests two primary drug development avenues:

-

Direct Supplementation / Analogs:

-

Developing stable, orally bioavailable analogs of 10-PAHSA that resist rapid hydrolysis by lipases.

-

Challenge: Endogenous PAHSAs are rapidly degraded by carboxyl ester lipases (CEL).

-

-

Degradation Inhibitors:

References

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][7][10][15] Cell. Link

-

Vijayakumar, A., et al. (2017).[16] Absence of Carbohydrate Response Element Binding Protein in Adipocytes Causes Systemic Insulin Resistance and Impairs Glucose Transport.[7] Cell Reports. Link

-

Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids.[7] Scientific Reports. Link

-

Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[2][10] Nature Protocols. Link

-

Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis.[17][18] Cell Metabolism. Link

-

Wernstedt Asterholm, I., et al. (2021).[2] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age.[17] Frontiers in Endocrinology. Link

Sources

- 1. Specific FAHFAs predict worsening glucose tolerance in non-diabetic relatives of people with Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of omega-3 fatty acid receptor GPR120 in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absence of Carbohydrate Response Element Binding Protein in Adipocytes Causes Systemic Insulin Resistance and Impairs Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 10. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. Positive Reinforcing Mechanisms between GPR120 and PPARγ Modulate Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 17. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Emergence of 10-PAHSA: A Novel Endogenous Lipid Class with Therapeutic Potential in Metabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Classical Lipid Landscape

For decades, our understanding of lipids has been largely confined to their roles in energy storage, membrane structure, and as precursors for signaling molecules like eicosanoids. However, the discovery of a novel class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has unveiled a new layer of complexity and therapeutic opportunity within the lipidome. Among these, the 10-palmitic acid-hydroxy-stearic acid (10-PAHSA) isomer has emerged as a particularly promising bioactive molecule with potent anti-inflammatory and insulin-sensitizing properties. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and methodologies for studying the 10-PAHSA lipid class, tailored for researchers, scientists, and drug development professionals.

Part 1: The Discovery and Initial Characterization of a New Bioactive Lipid

The journey to uncovering 10-PAHSA began with an investigation into the molecular underpinnings of insulin sensitivity. Researchers observed that mice overexpressing the glucose transporter GLUT4 specifically in their adipose tissue exhibited enhanced insulin sensitivity, despite being obese. A meticulous lipidomic analysis of the adipose tissue from these mice revealed a previously uncharacterized class of lipids, the PAHSAs, which were significantly elevated.[1]

Chemical Structure and Nomenclature:

10-PAHSA is an ester formed between palmitic acid and 10-hydroxystearic acid. The nomenclature designates the position of the hydroxyl group on the stearic acid backbone to which the palmitic acid is esterified. The general structure of PAHSAs consists of a hydroxy fatty acid backbone with a fatty acid esterified to one of the hydroxyl groups.

| Component | Chemical Formula | Molecular Weight |

| Palmitic Acid | C16H32O2 | 256.42 g/mol |

| 10-Hydroxystearic Acid | C18H36O3 | 300.48 g/mol |

| 10-PAHSA | C34H66O4 | 538.89 g/mol |

Part 2: Biosynthesis and Endogenous Regulation

While the precise and complete enzymatic pathway for 10-PAHSA biosynthesis is still under active investigation, current evidence points to a multi-step process involving the generation of the precursor, 10-hydroxystearic acid, followed by its esterification with palmitic acid.

Proposed Biosynthetic Pathway:

The initial and critical step is the hydration of oleic acid at the C10 position to form 10-hydroxystearic acid. This reaction is catalyzed by oleate hydratases.[2][3][4][5][6] Subsequently, a yet-to-be-fully-identified acyltransferase is believed to catalyze the esterification of the hydroxyl group of 10-hydroxystearic acid with palmitoyl-CoA, the activated form of palmitic acid.

Caption: Proposed biosynthetic pathway of 10-PAHSA.

Endogenous levels of 10-PAHSA are dynamically regulated by the metabolic state. Studies have shown that circulating and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[1][7][8]

Part 3: Mechanism of Action - Signaling Through GPCRs

The profound biological effects of 10-PAHSA are mediated, at least in part, through its interaction with G-protein coupled receptors (GPCRs), specifically GPR120 and GPR40.

-

GPR120 Activation: In adipocytes, 10-PAHSA has been shown to activate GPR120, leading to enhanced insulin-stimulated glucose uptake.[1] This suggests a direct role for 10-PAHSA in improving cellular glucose metabolism.

-

GPR40 Activation: 10-PAHSA also activates GPR40, which is involved in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[9]

Caption: 10-PAHSA signaling through GPR120 and GPR40.

Part 4: Methodologies for the Study of 10-PAHSA

The accurate and reproducible study of 10-PAHSA requires robust methodologies for its synthesis, extraction, and quantification, as well as for assessing its biological activity.

Synthesis of 10-PAHSA

For research purposes, both enzymatic and chemical synthesis routes can be employed to produce 10-PAHSA.

Enzymatic Synthesis Protocol:

This two-step protocol leverages the specificity of enzymes for a green and efficient synthesis.

Step 1: Synthesis of 10-Hydroxystearic Acid

-

Enzyme: Utilize a recombinant oleate hydratase from a suitable microbial source (e.g., Lactococcus garvieae or Paracoccus aminophilus).[2][4]

-

Substrate: Oleic acid.

-

Reaction Conditions: Perform the hydration reaction in an aqueous buffer at the optimal pH and temperature for the specific enzyme (e.g., pH 7.5, 30°C).[4]

-

Monitoring and Purification: Monitor the reaction progress by GC-MS or LC-MS. Purify the resulting 10-hydroxystearic acid using standard chromatographic techniques.

Step 2: Lipase-Catalyzed Esterification

-

Enzyme: Employ an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).[10]

-

Substrates: 10-hydroxystearic acid and palmitic acid.

-

Reaction Conditions: Conduct the esterification in a solvent-free system or in an organic solvent like hexane at an elevated temperature (e.g., 70°C).[11][12] The reaction follows a Ping-Pong Bi-Bi mechanism.[12]

-

Purification: Purify the final 10-PAHSA product via silica gel chromatography.

Extraction and Quantification from Biological Samples

The low endogenous concentrations of 10-PAHSA necessitate a sensitive and specific analytical workflow.

Extraction and Solid-Phase Extraction (SPE) Protocol:

This protocol is optimized for the extraction of PAHSAs from serum or tissue homogenates.[13][14]

-

Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method.

-

SPE Cartridge Conditioning: Condition a silica-based SPE cartridge with an appropriate solvent (e.g., hexane).[15]

-

Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

-

Elution: Elute the PAHSAs with a more polar solvent (e.g., ethyl acetate).

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with LC-MS analysis (e.g., methanol).

LC-MS/MS Quantification Protocol:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with an appropriate mobile phase gradient (e.g., methanol/water with ammonium acetate) to separate the different PAHSA isomers.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 10-PAHSA.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) for accurate quantification.

| Parameter | Setting |

| Ionization Mode | Negative |

| Precursor Ion (m/z) | 537.5 |

| Product Ions (m/z) | 255.2 (Palmitate), 281.2, 299.2 |

In Vitro and In Vivo Functional Assays

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes:

This assay assesses the ability of 10-PAHSA to enhance insulin-stimulated glucose uptake.[16][17][18]

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.[16]

-

Treatment: Treat the differentiated adipocytes with varying concentrations of 10-PAHSA in the presence of a sub-maximal concentration of insulin.

-

Glucose Uptake Measurement: Measure the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog).

-

Data Analysis: Compare the glucose uptake in 10-PAHSA-treated cells to vehicle-treated controls.

In Vivo Insulin Tolerance Test (ITT) in Mice:

The ITT is a standard method to evaluate insulin sensitivity in vivo.[19][20][21]

-

Animal Model: Use a relevant mouse model of insulin resistance (e.g., diet-induced obese mice).

-

Treatment: Administer 10-PAHSA or vehicle to the mice for a specified duration.

-

Fasting: Fast the mice for a short period (e.g., 4-6 hours) prior to the test.

-

Insulin Injection: Administer an intraperitoneal injection of insulin.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-insulin injection.

-

Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. A greater decrease in blood glucose and a lower AUC indicate improved insulin sensitivity.

Part 5: Clinical Relevance and Future Directions

The discovery of 10-PAHSA and the broader FAHFA lipid class has opened up exciting new avenues for understanding and potentially treating metabolic diseases. The consistent observation of reduced PAHSA levels in insulin-resistant individuals underscores their potential as both biomarkers and therapeutic targets.[1][7][8]

Current Clinical Insights:

-

Serum and adipose tissue levels of several PAHSA isomers, including 10-PAHSA, are significantly lower in insulin-resistant humans compared to insulin-sensitive individuals.[7]

-

A strong positive correlation exists between circulating PAHSA levels and insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp, the gold standard for assessing insulin action.[7]

Future Perspectives:

The therapeutic potential of 10-PAHSA is substantial. Further research is warranted to:

-

Fully elucidate the enzymatic machinery responsible for its biosynthesis and degradation.

-

Develop potent and selective small molecule agonists for GPR120 and GPR40 that mimic the beneficial effects of 10-PAHSA.

-

Conduct comprehensive preclinical and clinical studies to evaluate the safety and efficacy of 10-PAHSA and related compounds for the treatment of type 2 diabetes and other inflammatory conditions.

The in-depth understanding of the biology and methodologies surrounding 10-PAHSA, as outlined in this guide, will be instrumental in translating this fundamental discovery into novel therapeutic strategies for metabolic and inflammatory diseases.

References

-

Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

-

Wei, W., et al. (2019). Enzymatic synthesis of 10-oxostearic acid in high space-time yield via cascade reaction of a new oleate hydratase and an alcohol dehydrogenase. Biotechnology and Bioengineering, 116(11), 2891-2900. [Link]

-

Engleder, M., et al. (2017). Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. Wageningen University & Research. [Link]

-

Imran, M., et al. (2019). Sustainable Biotransformation of Oleic Acid to 10-Hydroxystearic Acid by a Recombinant Oleate Hydratase from Lactococcus garvieae. Molecules, 24(11), 2136. [Link]

-

Gruber, C. C., & Müller, M. (2020). Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. Catalysts, 10(9), 1044. [Link]

-

Loo, R. L., et al. (2021). A Solid-Phase Extraction Capture (SPEC) workflow in nanoliter volumes for fast, robust and ultrasensitive proteomics. bioRxiv. [Link]

-

Adlercreutz, P. (2013). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Food Technology and Biotechnology, 51(2), 147-158. [Link]

-

Talukder, M. M. R., et al. (2021). Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane. Bioprocess and Biosystems Engineering, 44(10), 2139-2151. [Link]

- Bornscheuer, U. T., & Bessler, C. (2019). A process for the cell-free enzymatic production of 10-hydroxystearic acid (10-hsa) from bio-based oils for lubricant formulation.

-

Kuda, O., et al. (2020). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 117(30), 18044-18053. [Link]

-

Kahn, B. B., & Saghatelian, A. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(4), 535-538. [Link]

-

Pacifici, F., et al. (2021). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 12, 707575. [Link]

-

Aziz, M. N., et al. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159. [Link]

-

Ghadge, R. S., & Raheman, H. (2006). Lipase-catalyzed esterification of palm-based 9,10-dihydroxystearic acid and 1-octanol in hexane--a kinetic study. Journal of the American Oil Chemists' Society, 83(6), 529-533. [Link]

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

-

Syed, I., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 749-762. [Link]

-

Lee, J., et al. (2020). Insulin Tolerance Test in Mouse. protocols.io. [Link]

-

Reddy, J. R. C., & Karuna, M. S. L. (2012). Lipase-catalyzed preparation of palmitic and stearic acid-rich phosphatidylcholine. Journal of the American Oil Chemists' Society, 89(10), 1841-1847. [Link]

-

Kim, Y. S., et al. (2018). Glucose uptake assay (a) in 3T3-L1 preadipocytes (b and c) and adipocytes (d and e). OPP: onopordopicrin. ResearchGate. [Link]

-

Kofeler, H., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 413(25), 6297-6310. [Link]

-

González-Blázquez, R., et al. (2022). Endothelial Nox5 Expression Modulates Glucose Uptake and Lipid Accumulation in Mice Fed a High-Fat Diet and 3T3-L1 Adipocytes Treated with Glucose and Palmitic Acid. Antioxidants, 11(2), 349. [Link]

-

Li, Y., et al. (2022). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 12(11), 1083. [Link]

-

Syed, I., et al. (2018). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 59(2), 233-244. [Link]

-

Wolfrum, C., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 410(23), 5839-5847. [Link]

-

Gallou, F., et al. (2017). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 8(12), 8031-8037. [Link]

-

Bridges, D. (2018). Insulin Tolerance Test. Bridges Lab Protocols. [Link]

-

Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. International Journal of Molecular Sciences, 23(17), 9993. [Link]

-

Wagner, B. A., et al. (2021). Palmitic acid and eicosapentaenoic acid supplementation in 3T3 adipocytes: impact on lipid storage and oxidative stress. Redox Biology, 47, 102146. [Link]

-

Ayala, J. E., et al. (2010). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Diabetes, 59(10), 2415-2422. [Link]

-

Tsao, T. S. (2014). How do you measure glucose uptake from media by L1 adipocytes and C2C12?. ResearchGate. [Link]

-

Hammarstedt, A., et al. (2018). Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids. Scientific Reports, 8(1), 15834. [Link]

-

Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. [Link]

-

Waters Corporation. (n.d.). Extracting and Analyzing PFAS from Human Serum. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Enzymatic synthesis of 10-oxostearic acid in high space-time yield via cascade reaction of a new oleate hydratase and an alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2019063718A1 - A process for the cell-free enzymatic production of 10-hydroxystearic acid (10-hsa) from bio-based oils for lubricant formulation - Google Patents [patents.google.com]

- 7. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipase-catalyzed esterification of palm-based 9,10-dihydroxystearic acid and 1-octanol in hexane--a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Palmitic acid and eicosapentaenoic acid supplementation in 3T3 adipocytes: impact on lipid storage and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 21. docta.ucm.es [docta.ucm.es]

Methodological & Application

protocol for chemical synthesis of 10-PAHSA standards

Introduction & Scope

10-PAHSA (Palmitic Acid ester of 10-Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) family.[1][2] First identified by Yore et al. (2014), it exhibits potent anti-diabetic and anti-inflammatory properties.[1][2]

While biological extraction is possible, it yields complex mixtures of isomers (e.g., 9-PAHSA, 10-PAHSA) that are difficult to separate. Chemical synthesis is the gold standard for generating high-purity analytical standards required for LC-MS/MS quantification and biological assays.

Scope of this Protocol: This guide details the regioselective chemical synthesis of 10-PAHSA. Unlike enzymatic methods, this organic synthesis route ensures:

-

Regio-purity: The palmitic acid is esterified exclusively at the 10-position.

-

Scalability: Suitable for producing milligram to gram quantities.

-

Traceability: Step-by-step validation using NMR and MS.

Retrosynthetic Analysis & Strategy

To synthesize 10-PAHSA, we cannot simply mix Palmitic Acid (PA) and 10-Hydroxystearic Acid (10-HSA). The carboxylic acid on 10-HSA is more reactive than its secondary alcohol, leading to uncontrolled polymerization (estolides).

The Strategy:

-

Protection: Block the carboxylic acid of 10-HSA using a benzyl ester (Bn). Benzyl groups are stable under esterification conditions but easily removed via hydrogenolysis.

-

Steglich Esterification: Couple Palmitic Acid to the secondary alcohol of the protected 10-HSA.

-

Deprotection: Remove the benzyl group to yield the final free fatty acid.

Figure 1: Retrosynthetic workflow for the production of 10-PAHSA.

Materials & Reagents

| Component | Grade/Specification | Function |

| 10-Hydroxystearic Acid (10-HSA) | >98% Purity | Core Backbone |

| Palmitic Acid | >99% Purity | Acyl Donor |

| Benzyl Bromide (BnBr) | Reagent Grade | Protecting Group |

| EDC·HCl | High Purity | Coupling Agent (Water soluble urea byproduct) |

| DMAP | 99% | Nucleophilic Catalyst |

| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenation Catalyst |

| Solvents | Anhydrous DCM, DMF, EtOAc | Reaction Media |

Safety Note: Benzyl bromide is a lachrymator. Handle in a fume hood. EDC is a sensitizer.

Detailed Experimental Protocol

Step 1: Protection of 10-HSA (Synthesis of Benzyl 10-Hydroxystearate)

Objective: Mask the carboxylic acid to prevent self-esterification.

-

Dissolution: In a round-bottom flask, dissolve 10-HSA (1.0 eq, e.g., 300 mg) in anhydrous DMF (5 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 10 minutes at room temperature (RT).

-

Alkylation: Dropwise add Benzyl Bromide (1.2 eq).

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 80:20). The starting material (acid) will disappear, and a less polar spot (ester) will appear.

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Target: >85%.[3]

-

Step 2: Steglich Esterification (Coupling with Palmitic Acid)

Objective: Form the ester linkage at the 10-position.[1][2]

-

Preparation: Dissolve Benzyl 10-Hydroxystearate (from Step 1, 1.0 eq) and Palmitic Acid (1.2 eq) in anhydrous Dichloromethane (DCM) .

-

Catalyst: Add DMAP (0.2 eq).

-

Coupling: Cool the solution to 0°C. Add EDC·HCl (1.5 eq) in one portion.

-

Expert Insight: We use EDC over DCC because the urea byproduct of EDC is water-soluble, simplifying purification.

-

-

Incubation: Allow to warm to RT and stir for 16–24 hours.

-

Workup: Dilute with DCM. Wash with 1N HCl (to remove DMAP), then saturated NaHCO₃ (to remove unreacted Palmitic Acid), then brine.

-

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Critical QC Point: Ensure removal of unreacted Palmitic Acid. It co-elutes closely; a shallow gradient is required.

-

Step 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to release the final 10-PAHSA.

-

Setup: Dissolve the Benzyl 10-PAHSA intermediate in EtOAc/MeOH (10:1 v/v).

-

Catalyst: Add 10% Pd/C (10% by weight of substrate).

-

Reaction: Purge with Hydrogen gas (H₂) (balloon pressure is sufficient). Stir vigorously for 2–4 hours.

-

Note: Monitor closely. Over-reduction is unlikely as there are no alkenes, but prolonged exposure is unnecessary.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate under vacuum.

-

Final Polish: If necessary, recrystallize from cold hexane or perform a final rapid silica plug filtration.

Quality Control & Validation (Self-Validating System)

To ensure the synthesized standard is valid for use, it must pass the following checks.

A. NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

The diagnostic signal for successful synthesis is the Methine Shift .

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| -CH(OH)- (Step 1) | ~3.60 | Multiplet | Free secondary alcohol (Pre-coupling) |

| -CH(OC=O)- (Step 2/3) | 4.85 – 4.95 | Quintet/Multiplet | Diagnostic: Esterification at C10 successful. Downfield shift confirms coupling. |

| -OCH₂Ph (Intermediate) | 5.11 | Singlet | Benzyl protecting group (Must be ABSENT in final product). |

| -CH₂-COOH (Final) | 2.34 | Triplet | Alpha-protons of the carboxylic acid. |

| Terminal -CH₃ | 0.88 | Triplet | Methyl groups of both fatty chains. |

B. Mass Spectrometry (LC-MS/MS)

Operate in Negative Electrospray Ionization (ESI-) mode.

| Parameter | Value | Notes |

| Precursor Ion [M-H]⁻ | 537.5 | Corresponds to C₃₄H₆₅O₄⁻ |

| Product Ion (Quantifier) | 255.2 | Palmitate anion (R-COO⁻). Confirms Palmitic acid tail.[3][4][5] |

| Product Ion (Qualifier) | 299.3 | 10-Hydroxystearate fragment (less common but diagnostic). |

C. Purity Check (TLC)

-

Mobile Phase: Hexane:EtOAc:Acetic Acid (80:20:1).

-

Visualization: Phosphomolybdic Acid (PMA) stain + Heat.

-

Result: Single spot. Rf should be slightly higher than 10-HSA due to increased hydrophobicity, but lower than the Benzyl intermediate.

Troubleshooting & Expert Tips

Figure 2: Troubleshooting logic for 10-PAHSA synthesis.

-

Acyl Migration: While less common in saturated FAHFAs than in monoacylglycerols, avoid excessive heating (>40°C) during the coupling step to prevent the acyl group from migrating to other positions if impurities are present.

-

Solubility: 10-PAHSA is highly lipophilic. For stock solutions, dissolve in Methyl Acetate or Chloroform:Methanol (2:1) . Avoid pure methanol for high-concentration stocks as precipitation may occur.

-

Chirality: This protocol synthesizes racemic 10-PAHSA (unless chiral 10-HSA is used). Biological 10-PAHSA may be enantiomerically enriched.[1] For biological assays requiring specific chirality, ensure the starting 10-HSA is optically pure (e.g., derived from specific enzymatic hydration of oleic acid).

References

-

Yore, M. M., et al. (2014).[1][2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Cell, 159(2), 318-332.[1][2] Link

-

Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][4] Diabetes, 65(9), 2580-2590. Link

-

Cayman Chemical. (n.d.). 10-PAHSA Product Information & Safety Data Sheet. Link

-

Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Note: Optimized LC-MS/MS Method for the Quantification of 10-PAHSA

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 10-PAHSA

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant therapeutic potential.[1] Among these, 10-PAHSA has garnered attention for its role as a bioactive lipid involved in metabolic regulation and inflammation.[1] As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 10-PAHSA is formed by the esterification of palmitic acid to 10-hydroxy stearic acid.[1] Research has indicated that FAHFAs, including 10-PAHSA, can improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory effects, making them promising targets in the study and treatment of metabolic syndrome and inflammatory diseases.[1] Accurate and robust quantification of 10-PAHSA in biological matrices is therefore crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the sensitive and specific quantification of 10-PAHSA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: LC-MS/MS for Targeted Lipidomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance lipids like 10-PAHSA from complex biological samples. The technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry. For this application, we employ reversed-phase chromatography to separate 10-PAHSA from other lipid isomers and matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The underlying principle of MRM involves the selection of the deprotonated molecular ion of 10-PAHSA ([M-H]⁻) in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the second quadrupole (q2), and the detection of specific fragment ions in the third quadrupole (Q3). This process ensures that only molecules with the correct mass and fragmentation pattern are detected, significantly reducing background noise and improving the accuracy of quantification.

Experimental Workflow Overview

The quantification of 10-PAHSA from biological samples involves a multi-step process designed to ensure accuracy and reproducibility. The workflow begins with sample preparation, which includes lipid extraction and enrichment of the FAHFA fraction. This is followed by instrumental analysis using a finely tuned LC-MS/MS method. The final step is data analysis, where the concentration of 10-PAHSA is determined relative to an internal standard.

Detailed Protocols

Part 1: Sample Preparation

Rationale: The goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing contamination and analyte degradation. A subsequent solid-phase extraction (SPE) step is crucial for enriching the low-abundance PAHSAs and removing interfering lipids like triglycerides.[2]

Materials:

-

Biological sample (e.g., serum, homogenized tissue)

-

Internal Standard (e.g., ¹³C-labeled 9-PAHSA)

-

Bligh-Dyer solvents (Chloroform, Methanol, Water)

-

Silica SPE cartridges

-

Hexane

-

Ethyl Acetate

-

Nitrogen evaporator

Protocol:

-

Internal Standard Spiking: To the biological sample, add an appropriate amount of a suitable internal standard, such as ¹³C-labeled 9-PAHSA, to correct for sample loss during preparation and for matrix effects during analysis.

-

Lipid Extraction (Bligh-Dyer):

-

Homogenize tissue samples in a mixture of chloroform and methanol. For liquid samples like serum, add the solvent mixture and vortex thoroughly.

-

Follow the standard Bligh-Dyer procedure to partition the lipids into the organic phase.

-

Collect the lower organic layer containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment: [2]

-

Condition a silica SPE cartridge with hexane.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane or chloroform).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids like triglycerides.

-

Elute the FAHFA fraction, including 10-PAHSA, with ethyl acetate.

-

Dry the eluted FAHFA fraction under nitrogen.

-

-

Reconstitution: Reconstitute the dried, enriched sample in a suitable solvent for LC-MS/MS analysis, such as methanol.[2]

Part 2: LC-MS/MS Analysis

Rationale: Chromatographic separation is optimized to resolve 10-PAHSA from its isomers. The MS/MS parameters are fine-tuned to ensure maximum sensitivity and specificity for 10-PAHSA.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3] |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide |

| Gradient | Isocratic elution with 93:7 Methanol:Water[3] |

| Flow Rate | 0.2 mL/min[3] |

| Column Temperature | 25°C[3] |

| Injection Volume | 10 µL[3] |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | ~3.5 kV |

| Vaporizer Temperature | ~275°C |

| Ion Transfer Tube Temp | ~325°C |

| Sheath Gas Flow | Instrument dependent |

| Auxiliary Gas Flow | Instrument dependent |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Part 3: Optimized MRM Transitions for 10-PAHSA

Rationale: The selection and optimization of MRM transitions are critical for the specificity and sensitivity of the assay. For PAHSAs, the deprotonated molecule ([M-H]⁻) serves as the precursor ion. Collision-induced dissociation results in characteristic fragment ions corresponding to the constituent fatty acids. While the fragmentation of 10-PAHSA is expected to be very similar to other PAHSA isomers like 9-PAHSA, empirical optimization of collision energies for each transition is recommended for achieving the highest sensitivity.[2][4]

Optimized Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Fragment | Collision Energy (CE) | Role |

| 10-PAHSA | 537.5 | 255.2 | Palmitic Acid | ~29 V[3] | Quantifier |

| 10-PAHSA | 537.5 | 299.3 | 10-Hydroxy Stearic Acid | ~28 V[3] | Qualifier |

| 10-PAHSA | 537.5 | 281.2 | Dehydrated 10-HSA | ~27 V[3] | Qualifier |

| ¹³C-9-PAHSA (IS) | 541.5 | 259.2 | ¹³C₄-Palmitic Acid | Optimized around 29 V | Quantifier (IS) |

Note: The collision energies provided are a strong starting point based on published data for PAHSAs.[3] Optimal values may vary depending on the specific mass spectrometer used and should be empirically determined.

Data Analysis and Quantification

Quantification is achieved by integrating the peak area of the quantifier MRM transition for 10-PAHSA and the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of 10-PAHSA and a fixed concentration of the internal standard. The concentration of 10-PAHSA in the biological samples is then calculated from this calibration curve.

10-PAHSA Signaling Context

While the complete signaling pathways of 10-PAHSA are still under active investigation, its known anti-diabetic and anti-inflammatory effects suggest its interaction with key metabolic and inflammatory pathways.

Conclusion

This application note provides a comprehensive and optimized protocol for the quantification of 10-PAHSA in biological samples using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to ensure high sensitivity, specificity, and reproducibility. By employing the described methods, researchers can accurately measure 10-PAHSA levels, facilitating further investigation into its biological functions and its potential as a therapeutic agent for metabolic and inflammatory disorders.

References

- Current time information in Minneapolis, MN, US. (n.d.). Google.

-

Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (2023, July 27). How to choose optimal collision energy (CE) for MRM transition? Retrieved February 7, 2024, from [Link]

-

ResearchGate. (n.d.). Optimized MRM transitions. [Table]. In Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Retrieved February 7, 2024, from [Link]

-

Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved February 7, 2024, from [Link]

-

MRM and MIcroLC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Retrieved February 7, 2024, from [Link]

-

Pfeiffer, R. M., et al. (2017). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 12(7), 1493–1511. [Link]

-

Sherman, J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 21(1), 164–168. [Link]

-

Lirias. (2023, December 15). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved February 7, 2024, from [Link]

-

Lee, J. W., et al. (2018). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Cell Metabolism, 28(4), 654–664.e5. [Link]

-

Kertesz, V., & Gulyas, S. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 41(4), 547-562. [Link]

-

ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transition list. [Table]. In Comprehensive Lipidomics Profiling of Herbal Tea for Evaluating Their Nutritional and Health Benefits. Retrieved February 7, 2024, from [Link]

-

Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved February 7, 2024, from [Link]

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 7, 2024, from [Link]

-

ResearchGate. (n.d.). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. [Figure]. In Adaptation of Skyline for Targeted Lipidomics. Retrieved February 7, 2024, from [Link]

-

ACS Publications. (n.d.). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. Retrieved February 7, 2024, from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved February 7, 2024, from [Link]

-

Syed, I., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 29(7), 1461–1466. [Link]

-

MDPI. (n.d.). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved February 7, 2024, from [Link]

-

ChemRxiv. (n.d.). A bi-enzymatic cascade pathway towards FAHFAs. Retrieved February 7, 2024, from [Link]

-

SciSpace. (n.d.). High Performance Liquid Chromatography Determination of Fatty Acids in Drying Oils Following Lipase Action. Retrieved February 7, 2024, from [Link]

-

PLOS One. (2022, April 20). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved February 7, 2024, from [Link]

-

Avanti Polar Lipids. (2018, October 3). Mass Spectrometric Quantitation in Lipidomic Studies [Video]. YouTube. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

solid phase extraction methods for 10-PAHSA from plasma

Application Note:

A Robust Mixed-Mode Solid Phase Extraction (SPE) Protocol for the Quantification of 10-PAHSA from Human Plasma

Introduction: The Analytical Challenge of 10-PAHSA

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1] Among its many regioisomers, 10-PAHSA is a key analyte of interest. Accurate quantification of 10-PAHSA in complex biological matrices like human plasma is critical for understanding its physiological roles and for its development as a biomarker.

However, this task presents considerable analytical challenges. Endogenous concentrations of bioactive lipids are often extremely low, existing in the picomolar to nanomolar range.[2] Furthermore, plasma is a dense matrix containing high concentrations of proteins, salts, and structurally similar lipids like triglycerides, which can interfere with analysis, suppress ionization in mass spectrometry, and obscure the target analyte's signal.[3][4]

To overcome these obstacles, a highly selective and efficient sample preparation method is required. Solid Phase Extraction (SPE) is a powerful technique for isolating and concentrating analytes from complex samples.[5][6] This application note details a robust protocol utilizing a mixed-mode SPE strategy, which combines reversed-phase and anion exchange chemistries to achieve superior cleanup and recovery of 10-PAHSA from human plasma prior to LC-MS/MS analysis.

The Principle: Leveraging Mixed-Mode Selectivity

The molecular structure of 10-PAHSA contains two key features that we can exploit for selective extraction:

-

A long, hydrophobic C34 alkyl chain.

-

A terminal carboxylic acid group, which is anionic at physiological pH.

While standard reversed-phase (RP) SPE can retain 10-PAHSA based on its hydrophobicity, it may also co-extract other neutral and less polar lipids, leading to significant matrix effects. A mixed-mode SPE sorbent, particularly one with both reversed-phase and strong anion exchange (SAX) or weak anion exchange (WAX) properties, offers a more powerful, orthogonal extraction mechanism.[7][8]

Our strategy, adapted from principles used for other endogenous fatty acids, involves the following logic[8]:

-

Loading under Basic Conditions: The plasma sample is basified before loading. This deprotonates the carboxylic acid group of 10-PAHSA (COO-), ensuring it binds strongly to the positively charged anion-exchange functional groups on the sorbent. The long alkyl chain simultaneously engages in hydrophobic interactions with the polymeric backbone of the sorbent.

-

Selective Washing: Interferences are removed using a multi-step wash. An aqueous wash removes salts and polar molecules. An organic wash can then remove neutral, hydrophobic interferences (like some triglycerides and cholesterol esters) that are bound only by reversed-phase interactions but not by ionic forces.

-

Elution under Acidic Conditions: The final elution is performed with an acidified organic solvent. The acid neutralizes the charge on the 10-PAHSA (COOH), breaking the strong ionic bond with the sorbent. The organic solvent simultaneously disrupts the hydrophobic interactions, allowing for the clean and complete elution of the target analyte.

This dual-retention, dual-elution mechanism provides a significantly cleaner extract than reversed-phase alone.

Experimental Workflow Diagram

The diagram below outlines the complete workflow from plasma sample preparation to final analysis.

Caption: Workflow for 10-PAHSA extraction from plasma.

Detailed Protocol and Methodology

Materials and Reagents

-

SPE Sorbent: Mixed-Mode, Polymeric Strong Anion Exchange (e.g., Strata™-X-A) or Weak Anion Exchange (e.g., Oasis™ WAX), 30 mg / 1 mL cartridges.

-

Plasma: Human plasma collected in K2-EDTA tubes, stored at -80 °C.

-

Internal Standard (ISTD): Deuterated 10-PAHSA (e.g., 10-PAHSA-d4) stock solution in ethanol.

-

Reagents: LC-MS grade acetonitrile, methanol, water, formic acid (≥98%), and ammonium hydroxide (~28-30%).

-

Equipment: SPE vacuum manifold, nitrogen evaporator, centrifuge, vortex mixer, analytical balance, calibrated pipettes.

Step-by-Step Extraction Protocol

A. Sample Pre-treatment Causality: This step is crucial for removing the bulk of plasma proteins, which would otherwise clog the SPE cartridge and interfere with the analysis. Basification ensures the analyte is in its ionized state for optimal binding to the anion exchange sorbent.[8]

-

Thaw frozen plasma samples on ice.

-

Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube. It is critical to transfer the entire homogenate to prevent loss of lipids that may be trapped in the protein pellet.[9]

-

Add 50 µL of 3% aqueous ammonia to the supernatant to ensure the pH is basic. Vortex briefly.

B. Solid Phase Extraction Causality: The classic four-step SPE process (Condition, Load, Wash, Elute) is employed for robust and reproducible extraction.[10] Each step is optimized for the specific chemistry of 10-PAHSA and the mixed-mode sorbent.

-

Condition:

-

Place SPE cartridges on the vacuum manifold.

-

Pass 1 mL of methanol through each cartridge.

-

Pass 1 mL of deionized water through each cartridge. Do not let the sorbent bed go dry.

-

-

Load:

-

Load the entire pre-treated sample from step A.8 onto the conditioned cartridge.

-

Apply a low vacuum to pull the sample through at a slow, steady rate (approx. 1 drop per second).

-

-

Wash:

-

Wash 1 (Polar Interferences): Add 1 mL of deionized water to each cartridge. This removes salts and other highly polar contaminants.

-

Wash 2 (Non-polar Interferences): Add 1 mL of methanol. This wash is critical for removing hydrophobically-bound lipids that lack an anionic charge, thereby significantly cleaning the sample.

-

-

Elute:

-

Place clean collection tubes inside the manifold.

-

Add 1 mL of 3% formic acid in acetonitrile to each cartridge. The formic acid neutralizes the 10-PAHSA, breaking the ionic bond, while the acetonitrile disrupts the hydrophobic interaction, releasing the analyte.[8]

-

Collect the entire eluate.

-

C. Dry-down and Reconstitution Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in a solvent compatible with the LC system ensures good peak shape and analytical performance.[11]

-